molecular formula C17H17ClN2O5S B5718122 2-{[N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid

2-{[N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid

Cat. No. B5718122
M. Wt: 396.8 g/mol
InChI Key: WKBVXASPZDDCLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid, also known as Celecoxib, is a non-steroidal anti-inflammatory drug (NSAID) used to treat pain, inflammation, and fever. Celecoxib is a COX-2 inhibitor, which means it specifically targets the cyclooxygenase-2 (COX-2) enzyme responsible for inflammation and pain.

Mechanism of Action

2-{[N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid selectively inhibits the COX-2 enzyme responsible for inflammation and pain, while sparing the COX-1 enzyme responsible for the production of protective prostaglandins in the stomach and kidneys. This selective inhibition of COX-2 leads to a reduction in inflammation and pain without the gastrointestinal side effects commonly associated with traditional NSAIDs.
Biochemical and Physiological Effects
2-{[N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid has been shown to reduce inflammation and pain in various animal models and human clinical trials. It has also been found to have potential anticancer properties through the inhibition of tumor growth and angiogenesis. 2-{[N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid has been shown to have a positive effect on bone health by reducing bone loss and increasing bone formation.

Advantages and Limitations for Lab Experiments

2-{[N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid has several advantages for lab experiments, including its high potency, selectivity for COX-2, and low toxicity. However, 2-{[N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid has limitations, including its low solubility in water and the potential for off-target effects.

Future Directions

For 2-{[N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid research include investigating its potential as a therapeutic agent for other inflammatory conditions, such as Alzheimer's disease and multiple sclerosis. 2-{[N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid's potential as an anticancer agent also warrants further investigation, including the development of combination therapies with other drugs. Additionally, research on the mechanism of action of 2-{[N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid may lead to the development of new drugs with improved selectivity and efficacy.

Synthesis Methods

The synthesis of 2-{[N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid involves several steps, including the reaction of 3-chloro-2-methylphenyl isocyanate with glycine methyl ester to form 3-chloro-2-methylphenyl glycine methyl ester. The intermediate is then reacted with 4-aminobenzoic acid to form 2-{[N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid. The final product is purified by recrystallization to obtain a white crystalline powder.

Scientific Research Applications

2-{[N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid has been extensively studied for its anti-inflammatory and analgesic effects. It is commonly used to treat osteoarthritis, rheumatoid arthritis, and other inflammatory conditions. 2-{[N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid has also been found to have potential anticancer properties, specifically in the prevention and treatment of colon, breast, and lung cancer.

properties

IUPAC Name

2-[[2-(3-chloro-2-methyl-N-methylsulfonylanilino)acetyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O5S/c1-11-13(18)7-5-9-15(11)20(26(2,24)25)10-16(21)19-14-8-4-3-6-12(14)17(22)23/h3-9H,10H2,1-2H3,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBVXASPZDDCLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N(CC(=O)NC2=CC=CC=C2C(=O)O)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid

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